molecular formula C17H18N2O6S B2506671 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941967-90-4

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No.: B2506671
CAS No.: 941967-90-4
M. Wt: 378.4
InChI Key: MSOVOGGJWCSCEZ-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is an organic compound characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenyl Sulfonyl Intermediate: The starting material, 4-methoxyphenyl sulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide intermediate.

    Nitration: The sulfonamide intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The nitrated intermediate is coupled with a butanamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl sulfonyl derivatives.

    Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(3-aminophenyl)butanamide.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4-methoxyphenyl)sulfonyl)-N-(3-aminophenyl)butanamide: Similar structure but with an amine group instead of a nitro group.

    4-methoxyphenyl sulfonamide: Lacks the butanamide and nitrophenyl groups.

    N-(3-nitrophenyl)butanamide: Lacks the methoxyphenyl sulfonyl group.

Uniqueness

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-25-15-7-9-16(10-8-15)26(23,24)11-3-6-17(20)18-13-4-2-5-14(12-13)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVOGGJWCSCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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